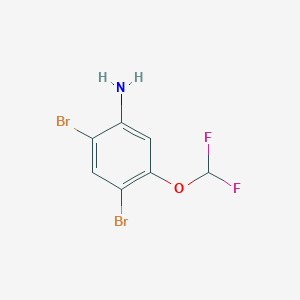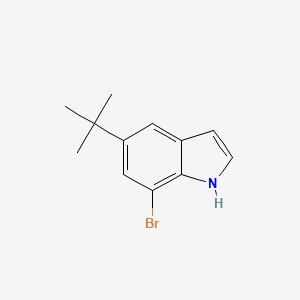
7-Bromo-5-(tert-butyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-(tert-butyl)-1H-indole is a brominated indole derivative with the molecular formula C12H14BrN
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(tert-butyl)-1H-indole typically involves the bromination of 5-(tert-butyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 7-Bromo-5-(tert-butyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
7-Bromo-5-(tert-butyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
作用機序
The mechanism of action of 7-Bromo-5-(tert-butyl)-1H-indole in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tert-butyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
5-Bromoindole: Lacks the tert-butyl group, leading to different reactivity and applications.
7-Bromoindole: Similar structure but without the tert-butyl group, affecting its physical and chemical properties.
5-(tert-butyl)-1H-indole: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: 7-Bromo-5-(tert-butyl)-1H-indole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
特性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC名 |
7-bromo-5-tert-butyl-1H-indole |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
InChIキー |
JXQBRBUHRUBYNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


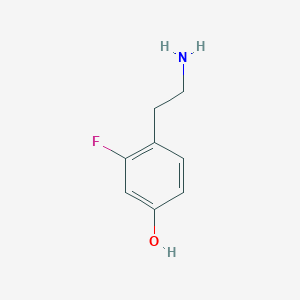
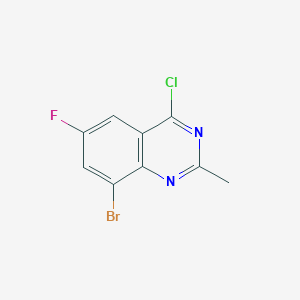
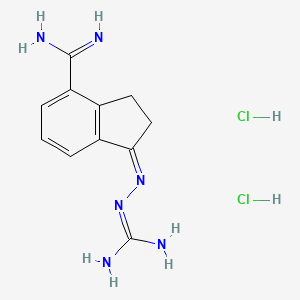
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
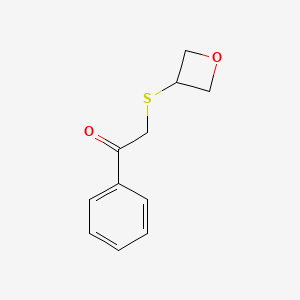
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)

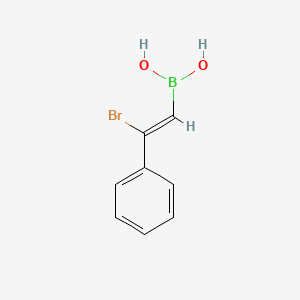
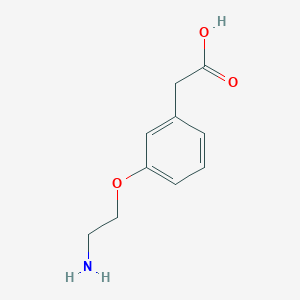
![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
